molecular formula C22H28O5 B1207540 Crinipellin CAS No. 97315-00-9

Crinipellin

Cat. No. B1207540
CAS RN: 97315-00-9
M. Wt: 372.5 g/mol
InChI Key: HNWQFVAXBKXIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crinipellin is a natural product found in Crinipellis scabella with data available.

Scientific Research Applications

Antibiotic Properties of Crinipellin

Antibacterial and Antifungal Applications Crinipellin, isolated from the fungus Crinipellis stipitaria, has shown potent activity against Gram-positive bacteria. It also affects yeasts and filamentous fungi to a lesser extent. Notably, crinipellin exhibits strong in vitro inhibitory action against EHRLICH carcinoma, a type of cancer. It hinders DNA, RNA, and protein syntheses in EHRLICH carcinoma and Bacillus brevis cells at certain concentrations, primarily by interfering with the transport of precursors into the cells (Kupka et al., 1979).

Synthesis and Structural Analysis

Advancements in Synthesis Techniques The complex structure of crinipellin, particularly its tetraquinane core, has posed significant challenges for synthesis. However, advancements have been made in its total synthesis. For instance, the first total synthesis of crinipellin A was achieved through a tandem cycloaddition reaction, which effectively assembled its tetraquinane core skeleton. This synthesis confirmed the absolute stereochemistry of crinipellin A (Kang et al., 2014). Additionally, a formal synthesis of crinipellin B utilized an innovative arene-alkene meta-photocycloaddition reaction, demonstrating a novel approach to synthesizing such complex structures (Wender & Dore, 1998).

Potential Therapeutic Applications

Exploring Antimicrobial, Antiviral, and Anti-inflammatory Properties Recent studies have explored the therapeutic potential of crinipellin derivatives. An efficient synthesis towards the core of crinipellin has led to docking studies against various targets, including the AcrB multidrug efflux pump of Escherichia coli, the main protease of SARS-CoV-2, and human cyclooxygenase-2. These studies are crucial for understanding the potential of crinipellin as an antimicrobial, antiviral, anticancer, antifungal, or anti-inflammatory agent (Sahu et al., 2021).

properties

CAS RN

97315-00-9

Product Name

Crinipellin

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(9,12-dimethyl-4-methylidene-5,10-dioxo-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecan-11-yl) acetate

InChI

InChI=1S/C22H28O5/c1-10(2)13-7-8-21-9-14-11(3)15(24)17-22(14,27-17)20(21,6)16(25)18(19(13,21)5)26-12(4)23/h10,13-14,17-18H,3,7-9H2,1-2,4-6H3

InChI Key

HNWQFVAXBKXIKM-UHFFFAOYSA-N

SMILES

CC(C)C1CCC23C1(C(C(=O)C2(C45C(C3)C(=C)C(=O)C4O5)C)OC(=O)C)C

Canonical SMILES

CC(C)C1CCC23C1(C(C(=O)C2(C45C(C3)C(=C)C(=O)C4O5)C)OC(=O)C)C

synonyms

crinipellin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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